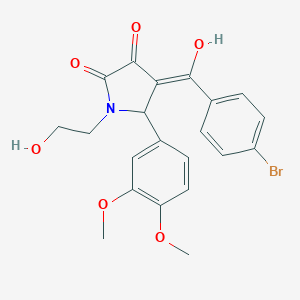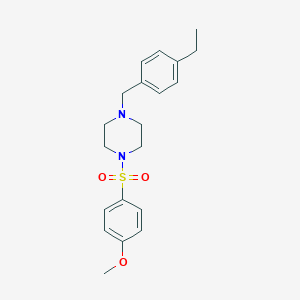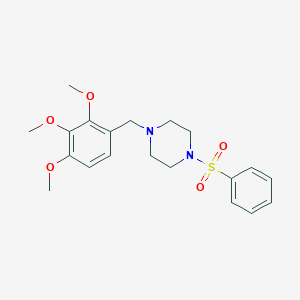
4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BB-DHP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BB-DHP belongs to the class of pyrrolones and has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that the compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reactive oxygen species (ROS). 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress, which are two major contributors to the development of various diseases, including cancer and inflammatory diseases. 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and metastasis, which is the spread of cancer cells to other parts of the body.
Advantages and Limitations for Lab Experiments
4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. The compound is stable and can be easily synthesized using various methods. 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one also has low toxicity and can be administered orally or intravenously. However, one of the limitations of using 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has significant potential for therapeutic applications. Future research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Further studies could also investigate the mechanism of action of 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one and its potential use in combination with other drugs for the treatment of various diseases. Additionally, future research could focus on developing new formulations of 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one to improve its solubility and bioavailability.
Synthesis Methods
4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Mannich reaction. The Hantzsch reaction is the most commonly used method for synthesizing 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. This reaction involves the condensation of 3,4-dimethoxybenzaldehyde, 4-bromobenzoyl chloride, and ethyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting product is then hydrolyzed to obtain 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one.
Scientific Research Applications
4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and asthma. 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its anticancer properties. The compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
properties
Product Name |
4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C21H20BrNO6 |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20BrNO6/c1-28-15-8-5-13(11-16(15)29-2)18-17(20(26)21(27)23(18)9-10-24)19(25)12-3-6-14(22)7-4-12/h3-8,11,18,24-25H,9-10H2,1-2H3/b19-17- |
InChI Key |
AMPJAMZLSQGIJI-ZPHPHTNESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO)OC |
SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)



![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)

![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)

![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)

![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)

![(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B249186.png)